(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone
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Overview
Description
(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone is a compound that features an imidazole ring substituted with a methyl group at the 1-position and a phenyl group at the 2-position. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole derivatives are widely studied due to their presence in many biologically active molecules and their potential therapeutic applications.
Preparation Methods
The synthesis of (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone can be achieved through various synthetic routes. One common method involves the Debus-Radziszewski synthesis, which uses glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound may interact with DNA, leading to its anticancer properties by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
These compounds share the imidazole core but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound in its applications and effects .
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11(15)12-13-7-8-14(12)2/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXRMWVCVOVDEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC=CN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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